(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

説明

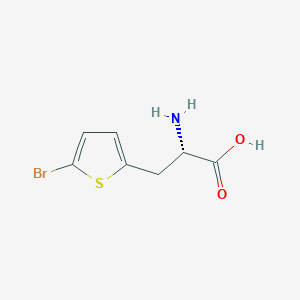

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H8BrNO2S and its molecular weight is 250.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a chiral amino acid with the molecular formula C₇H₈BrNO₂S, has garnered attention for its potential biological activities. This compound features a brominated thiophene ring, which may contribute to its unique properties and interactions within biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields.

- Molecular Weight : Approximately 250.11 g/mol

- Appearance : White crystalline solid

- Solubility : Insoluble in water; soluble in organic solvents like ethanol

The presence of the bromine atom on the thiophene ring enhances its reactivity, allowing for further substitution reactions that can modify its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for enzymes CYP2D6 and CYP3A4, which are critical for drug metabolism in humans. These enzymes play significant roles in the biotransformation of various pharmaceuticals, indicating that this compound could influence drug efficacy and safety profiles.

- Anticancer Potential : Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives demonstrated significant cytotoxicity, suggesting potential applications in cancer treatment.

- Fluorescence Derivatization : The compound has been studied for its potential use in fluorescence derivatization techniques in biological assays. Its ability to produce strong fluorescence makes it a candidate for applications requiring sensitive detection methods.

- Neuropharmacological Applications : The compound is also involved in the enantioselective synthesis of neuroexcitant analogs, which are important for understanding neuropharmacological mechanisms.

Anticancer Activity

A study evaluating various derivatives of this compound revealed that certain compounds exhibited potent cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cell lines. The most active derivatives showed IC₅₀ values in the nanomolar range, indicating their potential as effective anticancer agents.

Enzyme Interaction Studies

Research focusing on enzyme interactions has highlighted the potential of this compound to modulate drug metabolism pathways. In vitro studies demonstrated that this compound could inhibit CYP450 enzymes, which are pivotal in the metabolism of many therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | Enantiomer of (S)-form | Different biological activity profiles |

| 2-Amino-3-thiophenecarboxylic acid | Lacks bromine substitution | More water-soluble |

| 5-Bromothiophene | No amino group | Primarily used in materials science |

This compound stands out due to its specific structural features combined with an amino acid framework, which may confer unique biological activities not present in similar compounds.

Synthesis Techniques

Various synthesis methods have been developed to create this compound and its derivatives:

- Chiral Synthesis : Techniques focusing on enantioselective synthesis are crucial for producing compounds with specific biological activities.

- Reactivity Enhancement : Modification of synthesis protocols has been explored to increase yield and purity of the desired compounds.

特性

IUPAC Name |

(2S)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKORPMMOJAJYLC-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Br)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375932 | |

| Record name | L-2-(5-Bromothienyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154593-58-5 | |

| Record name | (αS)-α-Amino-5-bromo-2-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154593-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2-(5-Bromothienyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。